molecular formula C20H20ClFN2O5 B5029186 [4-[(2-Chlorophenyl)methyl]piperazin-1-yl]-(4-fluorophenyl)methanone;oxalic acid

[4-[(2-Chlorophenyl)methyl]piperazin-1-yl]-(4-fluorophenyl)methanone;oxalic acid

Cat. No.: B5029186
M. Wt: 422.8 g/mol
InChI Key: LBIOULOEEZKIKJ-UHFFFAOYSA-N
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Description

[4-[(2-Chlorophenyl)methyl]piperazin-1-yl]-(4-fluorophenyl)methanone;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperazine ring substituted with a chlorophenyl and a fluorophenyl group, along with an oxalic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[(2-Chlorophenyl)methyl]piperazin-1-yl]-(4-fluorophenyl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution Reactions: The piperazine ring is then subjected to nucleophilic substitution reactions with 2-chlorobenzyl chloride and 4-fluorobenzoyl chloride to introduce the chlorophenyl and fluorophenyl groups, respectively.

    Oxalic Acid Addition: Finally, the compound is reacted with oxalic acid to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

[4-[(2-Chlorophenyl)methyl]piperazin-1-yl]-(4-fluorophenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and fluorophenyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, [4-[(2-Chlorophenyl)methyl]piperazin-1-yl]-(4-fluorophenyl)methanone is studied for its potential as a pharmacological agent. It has shown promise in binding to specific receptors and modulating biological pathways.

Medicine

In medicine, this compound is being investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of neurological disorders.

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of [4-[(2-Chlorophenyl)methyl]piperazin-1-yl]-(4-fluorophenyl)methanone involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity and influencing various biological pathways. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, thereby affecting signal transduction and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • [4-[(2-Chlorophenyl)methyl]piperazin-1-yl]-(4-chlorophenyl)methanone
  • [4-[(2-Fluorophenyl)methyl]piperazin-1-yl]-(4-fluorophenyl)methanone
  • [4-[(2-Bromophenyl)methyl]piperazin-1-yl]-(4-fluorophenyl)methanone

Uniqueness

Compared to similar compounds, [4-[(2-Chlorophenyl)methyl]piperazin-1-yl]-(4-fluorophenyl)methanone stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both chlorophenyl and fluorophenyl groups allows for distinct interactions with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-(4-fluorophenyl)methanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClFN2O.C2H2O4/c19-17-4-2-1-3-15(17)13-21-9-11-22(12-10-21)18(23)14-5-7-16(20)8-6-14;3-1(4)2(5)6/h1-8H,9-13H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBIOULOEEZKIKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2Cl)C(=O)C3=CC=C(C=C3)F.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClFN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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